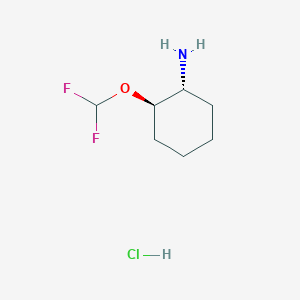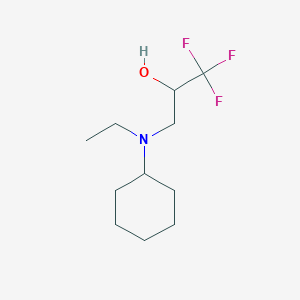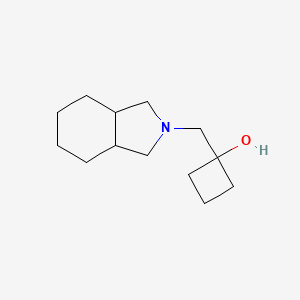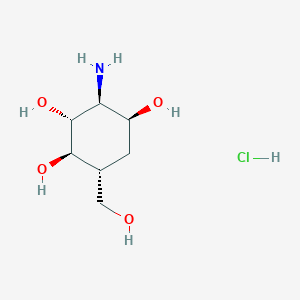
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including hydroxylation and amination.
Stereochemical Control: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration of the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol: The non-hydrochloride form of the compound.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol acetate: An acetate derivative with different solubility and stability properties.
(1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol phosphate: A phosphate derivative used in different biochemical applications.
Uniqueness
The hydrochloride form of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in medicinal chemistry and pharmaceutical development. Its specific stereochemistry also sets it apart from other similar compounds, providing distinct biological and chemical properties.
This detailed article provides a comprehensive overview of (1R,2R,3S,4S,6R)-3-Amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H16ClNO4 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
(1R,2R,3S,4S,6R)-3-amino-6-(hydroxymethyl)cyclohexane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c8-5-4(10)1-3(2-9)6(11)7(5)12;/h3-7,9-12H,1-2,8H2;1H/t3-,4+,5+,6-,7-;/m1./s1 |
InChI-Schlüssel |
KQCOGXQHMNFELX-VXCSLAOGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)N)O)O)CO.Cl |
Kanonische SMILES |
C1C(C(C(C(C1O)N)O)O)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
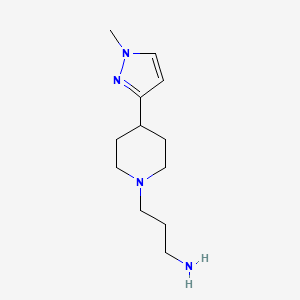
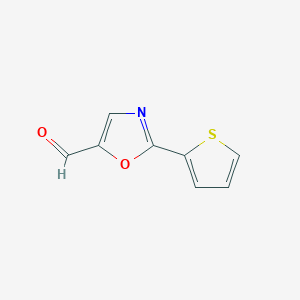

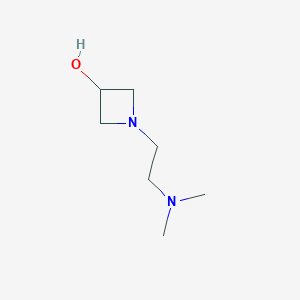

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
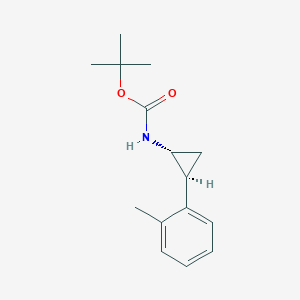
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
